- The synthesis of 3,3'-dimethoxy-4,4'-diamine azobenzene, Guangzhou Huagong, 2010, 38(3), 51-52

Cas no 93-27-6 (N-(2-Methoxy-4-nitrophenyl)acetamide)

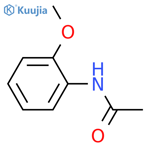

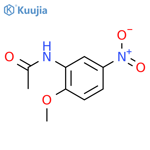

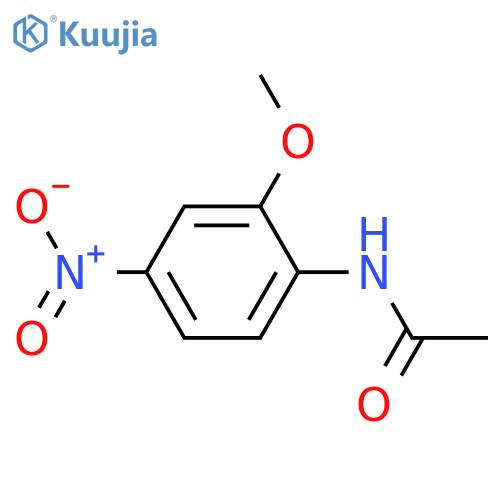

93-27-6 structure

Nombre del producto:N-(2-Methoxy-4-nitrophenyl)acetamide

Número CAS:93-27-6

MF:C9H10N2O4

Megavatios:210.186702251434

MDL:MFCD00024461

CID:805904

PubChem ID:66729

N-(2-Methoxy-4-nitrophenyl)acetamide Propiedades químicas y físicas

Nombre e identificación

-

- N-(2-Methoxy-4-nitrophenyl)acetamide

- Acetamide, N-(2-methoxy-4-nitrophenyl)-

- 2-Acetylamino-5-nitroanisole

- 2-methoxy-4-nitroacetanilide

- 5-Nitro-2-acetamino-anisol

- 5-Nitro-2-acetamino-phenol-methylaether

- 5-nitro-2-acetylaminoanisole

- Acetamide,N-(2-methoxy-4-nitrophenyl)

- acetic acid-(2-methoxy-4-nitro-anilide)

- EINECS 202-234-0

- Essigsaeure-(2-methoxy-4-nitro-anilid)

- N-(2-Methoxy-4-Nitrophenyl)-Acetamide

- N-(2-Methoxy-4-nitrophenyl)acetamide (ACI)

- o-Acetanisidide, 4′-nitro- (7CI, 8CI)

- 2-Acetamido-1-methoxy-5-nitrobenzene

- 2-Acetylamino-1-methoxy-5-nitrobenzene

- 4′-Nitro-o-acetanisidide

- 5-Nitro-2-(acetylamino)anisole

- NS00039540

- N-(2-Methoxy-4-nitro-phenyl)acetamide

- N-(2-methoxy-4-nitrophenyl )acetamide

- CCRIS 1979

- MFCD00024461

- N-(2-methoxy-4-nitrophenyl)-acetamid

- SCHEMBL10657826

- 39XSR5VP2J

- AKOS002807994

- DB-057390

- UNII-39XSR5VP2J

- Oprea1_295866

- STL199107

- 4'-NITRO-O-ACETANISIDIDE

- n-(2-methoxy-4-nitro-phenyl)-acetamide

- Q27894069

- BBL104294

- N-(2-METHOXY-4-NITROPHENYL) ACETAMIDE

- LS-07424

- ALBB-023551

- 2'-Methoxy-4'-nitroacetanilide

- CS-0187539

- 93-27-6

- O-ACETANISIDIDE, 4'-NITRO-

- E10139

- DTXSID5059084

- ACETOACET-2-METHOXY-4-NITROANILIDE

- DQWRNQKJPNUTPJ-UHFFFAOYSA-N

-

- MDL: MFCD00024461

- Renchi: 1S/C9H10N2O4/c1-6(12)10-8-4-3-7(11(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,10,12)

- Clave inchi: DQWRNQKJPNUTPJ-UHFFFAOYSA-N

- Sonrisas: O=C(C)NC1C(OC)=CC([N+](=O)[O-])=CC=1

Atributos calculados

- Calidad precisa: 210.06400

- Masa isotópica única: 210.064

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 4

- Complejidad: 251

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.2

- Superficie del Polo topológico: 84.2A^2

Propiedades experimentales

- Denso: 1.327

- Punto de ebullición: 409.5 °C at 760 mmHg

- Punto de inflamación: 201.4 °C

- índice de refracción: 1.594

- PSA: 84.15000

- Logp: 2.15800

N-(2-Methoxy-4-nitrophenyl)acetamide Información de Seguridad

N-(2-Methoxy-4-nitrophenyl)acetamide Datos Aduaneros

- Código HS:2924299090

- Datos Aduaneros:

China Customs Code:

2924299090Overview:

2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(2-Methoxy-4-nitrophenyl)acetamide PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB414192-1 g |

N-(2-Methoxy-4-nitrophenyl)acetamide |

93-27-6 | 1g |

€228.00 | 2022-08-31 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RZ111-1g |

N-(2-Methoxy-4-nitrophenyl)acetamide |

93-27-6 | 95+% | 1g |

1003.0CNY | 2021-07-15 | |

| Alichem | A019112170-10g |

N-(2-Methoxy-4-nitrophenyl)acetamide |

93-27-6 | 95% | 10g |

$596.97 | 2023-08-31 | |

| Alichem | A019112170-5g |

N-(2-Methoxy-4-nitrophenyl)acetamide |

93-27-6 | 95% | 5g |

$501.83 | 2023-08-31 | |

| Aaron | AR0065AG-250mg |

N-(2-Methoxy-4-nitrophenyl)acetamide |

93-27-6 | 95% | 250mg |

$35.00 | 2025-02-11 | |

| Aaron | AR0065AG-5g |

N-(2-Methoxy-4-nitrophenyl)acetamide |

93-27-6 | 95% | 5g |

$302.00 | 2025-02-11 | |

| A2B Chem LLC | AC85692-1g |

N-(2-Methoxy-4-nitrophenyl)acetamide |

93-27-6 | 95% | 1g |

$228.00 | 2024-07-18 | |

| Aaron | AR0065AG-1g |

N-(2-Methoxy-4-nitrophenyl)acetamide |

93-27-6 | 95% | 1g |

$95.00 | 2025-02-11 | |

| 1PlusChem | 1P006524-10g |

N-(2-METHOXY-4-NITROPHENYL)ACETAMIDE |

93-27-6 | 95% | 10g |

$496.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258209-10g |

N-(2-Methoxy-4-nitrophenyl)acetamide |

93-27-6 | 95% | 10g |

¥4104.00 | 2024-04-25 |

N-(2-Methoxy-4-nitrophenyl)acetamide Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Solvents: Acetic acid ; rt → 90 °C; 90 °C; 2 h, 90 °C; 90 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

Referencia

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 8 h, rt

Referencia

- Preparation of pyridine derivatives having TTK protein kinase inhibition activity, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Bismuth nitrate Solvents: Dichloromethane ; 1 - 5 h, 23 °C; 23 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Regioselective ortho-nitration of N-phenyl carboxamides and primary anilines using bismuth nitrate/acetic anhydride, Tetrahedron, 2013, 69(45), 9422-9427

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Nitric acid Solvents: Dichloromethane , Water ; 40 min, 40 - 42 °C; 30 min, 40 - 42 °C

1.2 Reagents: Water ; 5 min

1.3 Reagents: Sodium sulfite Solvents: Water ; neutralized

1.2 Reagents: Water ; 5 min

1.3 Reagents: Sodium sulfite Solvents: Water ; neutralized

Referencia

- Method for preparing Scarlet Base RC as byproduct in production of Fast Red Base B, China, , ,

Synthetic Routes 7

Synthetic Routes 8

Condiciones de reacción

Referencia

- Nitration of aromatic compounds with nitric acid in inert solvents, Kagaku to Kogyo (Osaka, 1985, 59(2), 49-53

Synthetic Routes 9

Synthetic Routes 10

Condiciones de reacción

Referencia

- Interaction of 4-(9-acridinylamino)aniline and derivatives with DNA. Influence of a lysylglycyl side chain on the binding parameters, Hoppe-Seyler's Zeitschrift fuer Physiologische Chemie, 1982, 363(8), 835-41

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Nitric acid Solvents: Acetic acid , Water ; 60 s, 5.5 bar, 80 °C

Referencia

- Efficient separation process in preparation of fast red B, and its application in printing and dyeing industry, China, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Solvents: Acetic acid

Referencia

- Anticancer anilinoacridines. A process synthesis of the disubstituted amsacrine analog CI-921, Journal of Heterocyclic Chemistry, 1989, 26(5), 1469-76

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Pyridine Solvents: Pyridine ; 2 h, 120 °C

Referencia

- Ratiometric fluorescent sensor based on inhibition of resonance for detection of cadmium in aqueous solution and living cells, Inorganic Chemistry, 2011, 50(8), 3680-3690

Synthetic Routes 14

Condiciones de reacción

1.1 Catalysts: Sulfuric acid Solvents: Acetic acid ; overnight, reflux; cooled

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- Discovery of wtRET and V804MRET Inhibitors: From Hit to Lead, ChemMedChem, 2017, 12(16), 1390-1398

Synthetic Routes 15

Condiciones de reacción

1.1 -

1.2 Solvents: Ethyl acetate

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Solvents: Ethyl acetate

1.3 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Liquid phase acylation of amines with acetic acid over HY zeolite, Green Chemistry, 2000, 2(3), 104-105

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Condiciones de reacción

Referencia

- Ozone-mediated reaction of anilides and phenyl esters with nitrogen dioxide: enhanced ortho-reactivity and mechanistic implications, Journal of the Chemical Society, 1995, (4), 339-43

N-(2-Methoxy-4-nitrophenyl)acetamide Raw materials

N-(2-Methoxy-4-nitrophenyl)acetamide Preparation Products

N-(2-Methoxy-4-nitrophenyl)acetamide Literatura relevante

-

1. Di-, tri- and tetra-nuclear gold(I) complexes with Tris(diphenylphosphino)-methane or -methanide as ligand. Crystal structures of two modifications of [(O)Ph2PC(PPh2AuPPh2)2CPPh2(O)]·4CH2Cl2Eduardo J. Fernández,M. Concepción Gimeno,Peter G. Jones,Antonio Laguna,Mariano Laguna,José M. López-de-Luzuriaga J. Chem. Soc. Dalton Trans. 1993 3401

-

Wei Li,Sheng-Di Bai,Feng Su,Shi-Fang Yuan,Xin-E Duan,Dian-Sheng Liu New J. Chem. 2017 41 661

-

Wei Li,Sheng-Di Bai,Feng Su,Shi-Fang Yuan,Xin-E Duan,Dian-Sheng Liu New J. Chem. 2017 41 661

-

Eleftherios Ferentinos,Dimitrios Maganas,Catherine P. Raptopoulou,Aris Terzis,Vassilis Psycharis,Neil Robertson,Panayotis Kyritsis Dalton Trans. 2011 40 169

-

5. Hydrothermal synthesis and crystal structures of three-dimensional co-ordination frameworks constructed with mixed terephthalate (tp) and 4,4′-bipyridine (4,4′-bipy) ligands: [M(tp)(4,4′-bipy)] (M?=?CoII, CdII or ZnII)Jun Tao,Ming-Liang Tong,Xiao-Ming Chen J. Chem. Soc. Dalton Trans. 2000 3669

93-27-6 (N-(2-Methoxy-4-nitrophenyl)acetamide) Productos relacionados

- 116496-76-5(4-Acetamido-3-ethoxynitrobenzene)

- 892773-81-8(1-(3-fluorophenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

- 874289-41-5(2-Fluoro-5-(Phenylcarbamoyl)Benzeneboronic Acid)

- 1864054-07-8(3-(pyrrolidin-3-yl)-1,3-thiazolidine-2,4-dione hydrochloride)

- 84080-68-2((Z)-tert-Butyl 2-((2-Methoxy-2-oxoethoxy)imino)-3-oxobutanoate)

- 2025511-22-0(1-{1-(propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-imidazol-2-amine)

- 2309456-59-3(Methyl 2-chlorosulfonyl-2-cyclopropylacetate)

- 656836-87-2(2,4-dichloro-1,3-benzoxazole)

- 1423027-96-6(2-ethoxy-N-methylaniline hydrochloride)

- 1355173-49-7([6-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-acetic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93-27-6)N-(2-Methoxy-4-nitrophenyl)acetamide

Pureza:99%/99%

Cantidad:5.0g/10.0g

Precio ($):237.0/405.0